An In-Depth Technical Guide to H-Asp(Leu-OH)-OH: Physicochemical Properties, Synthesis, and Applications
An In-Depth Technical Guide to H-Asp(Leu-OH)-OH: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asp(Leu-OH)-OH, chemically known as (2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid, is a dipeptide composed of L-aspartic acid and L-leucine.[1] What distinguishes this molecule is the atypical peptide bond formed through the β-carboxyl group of the aspartic acid residue, classifying it as a β-aspartyl dipeptide. This structural feature significantly influences its chemical and biological properties, making it a subject of interest in peptidomimetics, drug delivery, and as a potential bioactive molecule. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of H-Asp(Leu-OH)-OH.
Part 1: Core Properties and Structure
Chemical Structure and Identification
The structure of H-Asp(Leu-OH)-OH features an L-aspartic acid residue linked to an L-leucine residue via an amide bond involving the β-carboxyl group of the aspartic acid.
Molecular Formula: C₁₀H₁₈N₂O₅[1]
Molecular Weight: 246.26 g/mol [1]
IUPAC Name: (2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid[1]
Synonyms: β-Asp-Leu, L-beta-aspartyl-L-leucine, H-β-Asp-Leu-OH[1]
CAS Number: 14650-26-1
Physicochemical Properties
The physicochemical properties of H-Asp(Leu-OH)-OH are dictated by its functional groups: two carboxylic acid groups (one α and one β), one primary amino group, and the hydrophobic isobutyl side chain of leucine.
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Solubility | Slightly soluble in water and methanol | --- |
| pKa Values (Estimated) | pKa₁ (α-COOH of Leu) ≈ 2.3, pKa₂ (β-COOH of Asp) ≈ 3.9, pKa₃ (α-NH₃⁺ of Asp) ≈ 9.8 | [2] |
| Isoelectric Point (pI) (Calculated) | ≈ 3.1 |
Causality Behind Physicochemical Properties:
The presence of two carboxylic acid groups and one amino group makes H-Asp(Leu-OH)-OH an acidic dipeptide. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. For a peptide with an acidic side chain, the pI is the average of the pKa values of the two most acidic groups. In this case, the α-carboxyl group of leucine and the β-carboxyl group of aspartic acid are the most acidic, leading to an estimated pI in the acidic range. This low pI is critical for designing purification strategies like ion-exchange chromatography and for understanding its behavior in physiological environments.
Ionization States of H-Asp(Leu-OH)-OH
The charge of H-Asp(Leu-OH)-OH is pH-dependent. Understanding its ionization states is crucial for its application in various experimental settings.
Caption: Ionization states of H-Asp(Leu-OH)-OH at different pH ranges.
Part 2: Synthesis and Characterization
The synthesis of β-aspartyl peptides like H-Asp(Leu-OH)-OH requires careful control to ensure the formation of the desired β-linkage over the more common α-linkage. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies can be adapted for this purpose.
Synthesis of H-Asp(Leu-OH)-OH
A common strategy for synthesizing β-aspartyl peptides involves the use of an aspartic acid building block where the α-carboxyl group is protected, leaving the β-carboxyl group available for coupling.
Conceptual Workflow for Solid-Phase Synthesis:
Caption: A generalized workflow for the solid-phase synthesis of H-Asp(Leu-OH)-OH.
Detailed Protocol for Solid-Phase Synthesis (Manual):
-
Resin Preparation: Swell Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Leucine):
-
Dissolve Fmoc-Leu-OH (3 equivalents relative to resin capacity) and HOBt/HBTU (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling (β-Aspartic Acid):
-
Use Fmoc-Asp(OtBu)-OH, where the α-carboxyl group is protected as a tert-butyl ester.
-
Repeat the coupling procedure as in step 2.
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection procedure as in step 3.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
Trustworthiness of the Protocol: This protocol incorporates standard Fmoc-SPPS procedures.[3] The use of an α-protected aspartic acid derivative is a key self-validating step to direct the formation of the β-peptide bond. The final purification by RP-HPLC and characterization by mass spectrometry and NMR serve to confirm the successful synthesis of the target molecule.
Purification
RP-HPLC is the standard method for purifying synthetic peptides.[4] The separation is based on the hydrophobicity of the peptide.
Typical RP-HPLC Protocol:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect peaks and analyze by mass spectrometry to identify the desired product.
Analytical Characterization
The identity and purity of synthesized H-Asp(Leu-OH)-OH should be confirmed using a combination of analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide. The expected [M+H]⁺ ion would be at m/z 247.27.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals would include the α-protons of both amino acid residues, the β-protons of the aspartic acid residue, and the protons of the leucine side chain.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. Distinct signals for the carbonyl carbons of the peptide bond and the two carboxylic acid groups would be expected.
-
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final product, which should ideally be >95%.
Part 3: Biological Significance and Applications
The presence of a β-peptide bond makes H-Asp(Leu-OH)-OH and other β-peptides resistant to degradation by many common proteases, which are typically specific for α-peptide bonds.[5] This inherent stability makes them attractive candidates for drug development.
Biological Activity
While extensive research on the specific biological activities of H-Asp(Leu-OH)-OH is ongoing, studies on related β-aspartyl peptides suggest several potential roles:
-
Altered Physiological Effects: The inclusion of a β-aspartyl bond can lead to a loss of the inherent physiological activities of the corresponding α-peptide.[6] This highlights the critical role of peptide backbone conformation in biological recognition.
-
Enzymatic Degradation Resistance: β-peptides show high stability against enzymatic degradation, which could lead to a longer half-life in vivo compared to their α-peptide counterparts.[5]
-
Bioavailability: Studies have shown that indigestible isomerized aspartic dipeptides can be absorbed into the bloodstream after oral administration of protein hydrolysates, suggesting potential for oral bioavailability.
Applications in Research and Drug Development
The unique properties of H-Asp(Leu-OH)-OH make it a valuable tool in several areas of research.
-
Peptidomimetics: As a building block for larger peptides, it can be used to introduce conformational constraints and increase metabolic stability.[7]
-
Targeted Drug Delivery: Peptides are increasingly being used to target drugs to specific cells or tissues.[8][9][10] The stability of β-peptides makes them attractive for developing robust targeting ligands.
-
Study of Post-Translational Modifications: The non-enzymatic formation of β-aspartyl linkages is a form of protein damage that can accumulate with age.[11] Synthetic β-aspartyl peptides are crucial for studying the biological consequences of this modification and for developing assays to detect it.
-
Biomarker Research: The presence of β-aspartyl peptides in biological fluids could potentially serve as a biomarker for certain physiological or pathological states.[12]
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol is designed to assess the stability of H-Asp(Leu-OH)-OH against a common protease compared to its α-linked isomer.
-
Prepare Solutions:
-
Stock solutions (1 mg/mL) of H-Asp(Leu-OH)-OH and its α-linked isomer (H-α-Asp-Leu-OH) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
A stock solution of a protease (e.g., Trypsin) in the same buffer.
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution to a final peptide concentration of 100 µg/mL and a final protease concentration of 10 µg/mL.
-
Include a control for each peptide without the protease.
-
Incubate all tubes at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction tube and stop the reaction by adding a protease inhibitor or by heat inactivation.
-
-
Analysis:
-
Analyze the aliquots by RP-HPLC.
-
Monitor the decrease in the peak area of the intact peptide over time.
-
-
Data Interpretation:
-
Plot the percentage of remaining intact peptide against time for both the α- and β-isomers. A significantly slower degradation rate for H-Asp(Leu-OH)-OH would demonstrate its increased proteolytic stability.
-
Conclusion
H-Asp(Leu-OH)-OH is more than just a simple dipeptide; its β-linkage confers unique chemical and biological properties that set it apart from its α-linked counterpart. Its resistance to enzymatic degradation and potential for oral bioavailability make it a molecule of significant interest for researchers in drug development and peptide chemistry. The synthesis and characterization of this and other β-peptides are crucial for exploring their full therapeutic potential and for understanding the biological implications of this non-canonical peptide bond. As our understanding of the "β-peptidome" grows, so too will the applications for these fascinating molecules.
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